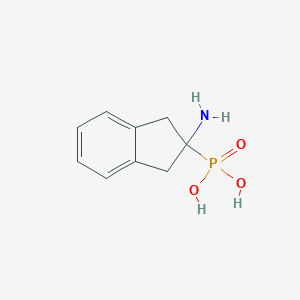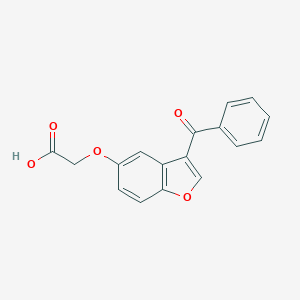
4-Methyl-3,6-diphenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,6-diphenylpyridazine, also known as MDP, is a pyridazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MDP is a member of the pyridazine family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,6-diphenylpyridazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 4-Methyl-3,6-diphenylpyridazine has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer cells, and has been found to induce apoptosis (programmed cell death) in these cells. 4-Methyl-3,6-diphenylpyridazine has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, 4-Methyl-3,6-diphenylpyridazine has demonstrated antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The mechanism of action of 4-Methyl-3,6-diphenylpyridazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell proliferation and viral replication. 4-Methyl-3,6-diphenylpyridazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately, cell death. 4-Methyl-3,6-diphenylpyridazine has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses, including HIV.
Biochemical and Physiological Effects
4-Methyl-3,6-diphenylpyridazine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and antibacterial properties, 4-Methyl-3,6-diphenylpyridazine has been shown to have anti-inflammatory and analgesic effects. 4-Methyl-3,6-diphenylpyridazine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-3,6-diphenylpyridazine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 4-Methyl-3,6-diphenylpyridazine has been shown to have low toxicity in animal models and is well-tolerated at therapeutic doses. However, 4-Methyl-3,6-diphenylpyridazine has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals or to use in cell culture experiments. In addition, 4-Methyl-3,6-diphenylpyridazine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-3,6-diphenylpyridazine. One area of research is the development of 4-Methyl-3,6-diphenylpyridazine derivatives with improved pharmacological properties, such as increased water solubility or enhanced potency. Another area of research is the investigation of the mechanism of action of 4-Methyl-3,6-diphenylpyridazine and its derivatives, which could lead to the development of new therapies for cancer, viral infections, and inflammatory diseases. Finally, the safety and efficacy of 4-Methyl-3,6-diphenylpyridazine in humans need to be further investigated in clinical trials.
Synthesemethoden
4-Methyl-3,6-diphenylpyridazine can be synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with methyl iodide in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
2242-68-4 |
|---|---|
Produktname |
4-Methyl-3,6-diphenylpyridazine |
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
4-methyl-3,6-diphenylpyridazine |
InChI |
InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)18-19-17(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI-Schlüssel |
TVHQKYDAQSQRKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



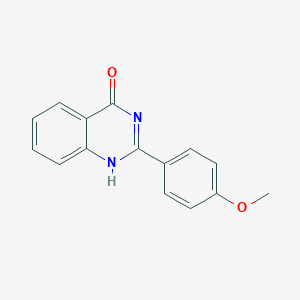

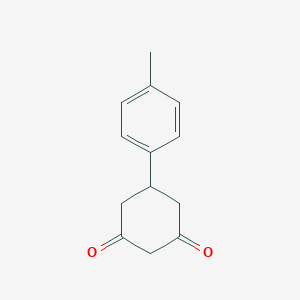
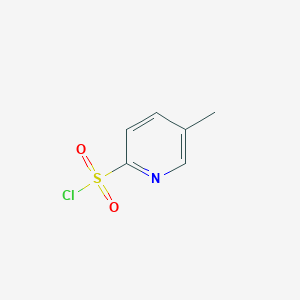

![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)

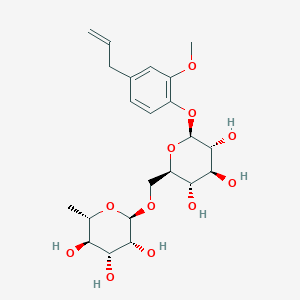

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)

